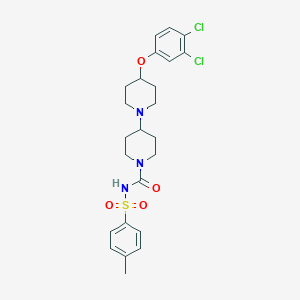

AZD3778

Description

AZD3778 is a novel small-molecule dual antagonist targeting the CCR3 (C-C chemokine receptor type 3) and histamine H1 receptors. It was developed by AstraZeneca for the treatment of allergic rhinitis and asthma, with a focus on modulating eosinophilic inflammation and symptom relief .

Properties

Molecular Formula |

C24H29Cl2N3O4S |

|---|---|

Molecular Weight |

526.5 g/mol |

IUPAC Name |

4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide |

InChI |

InChI=1S/C24H29Cl2N3O4S/c1-17-2-5-21(6-3-17)34(31,32)27-24(30)29-12-8-18(9-13-29)28-14-10-19(11-15-28)33-20-4-7-22(25)23(26)16-20/h2-7,16,18-19H,8-15H2,1H3,(H,27,30) |

InChI Key |

QVLZVRFIGXNZMN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC(=C(C=C4)Cl)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC(=C(C=C4)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZD3778; AZD-3778; AZD 3778. |

Origin of Product |

United States |

Preparation Methods

The synthesis of AZD-3778 involves several key steps:

Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring structure.

Attachment of Dichlorophenoxy Group: The 3,4-dichlorophenoxy group is then attached to the piperidine ring.

Sulfonylation: The next step involves the sulfonylation of the piperidine ring with a 4-methylphenylsulfonyl group.

Final Assembly: The final step is the coupling of the sulfonylated piperidine with another piperidine ring to form the complete structure of AZD-3778.

Chemical Reactions Analysis

AZD-3778 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings.

Reduction: Reduction reactions can occur at the sulfonyl group.

Substitution: The dichlorophenoxy group can participate in substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions include oxidized or reduced derivatives of AZD-3778 .

Scientific Research Applications

Mechanism of Action

AZD-3778 exerts its effects by antagonizing the CCR3 and H1 receptors. The CCR3 receptor is involved in the recruitment of eosinophils, which play a key role in allergic inflammation. By blocking this receptor, AZD-3778 reduces eosinophil recruitment and subsequent inflammation. The H1 receptor is responsible for mediating histamine-induced allergic responses. By antagonizing this receptor, AZD-3778 alleviates symptoms such as itching, sneezing, and nasal congestion .

Comparison with Similar Compounds

Table 1: Pharmacological Profiles of AZD3778 and Comparator Compounds

| Compound | Target(s) | Key Metrics (IC50/Ki) | Mechanism Insights | Clinical Indications |

|---|---|---|---|---|

| AZD3778 | CCR3, H1 | CCR3: 8 nM; H1: 54 nM | Dual antagonism reduces eosinophil activity and histamine-driven symptoms | Allergic rhinitis, asthma |

| Loratadine | H1 | H1: 4 nM | Selective H1 antagonism; no effect on eosinophils | Allergic rhinitis |

| Topical Corticosteroids | Glucocorticoid receptors | N/A | Broad anti-inflammatory (eosinophils, mast cells, plasma exudation) | Allergic rhinitis, asthma |

| CCR3 Antagonist (Nakamura et al.) | CCR3 | CCR3: 10 nM | Mast cell stabilization in mice; reduced early- and late-phase allergic symptoms | Experimental allergic conjunctivitis |

Key Findings:

vs. Both improved TNSS, but only AZD3778 alleviated nasal obstruction (p < 0.05) .

vs. Topical Corticosteroids: Corticosteroids suppressed all inflammatory markers (ECP, tryptase, α2-macroglobulin), while AZD3778 selectively reduced ECP, suggesting a narrower anti-eosinophilic profile .

vs. Preclinical CCR3 Antagonists: In mouse models, CCR3 antagonists reduced eosinophil infiltration and mast cell activation .

Clinical Outcome Comparisons

Table 2: Efficacy Metrics in Allergic Rhinitis Trials

Key Insights:

- Dual Mechanism Advantage: AZD3778 combines H1-mediated symptom relief (similar to loratadine) with CCR3-driven anti-eosinophilic effects, offering broader therapeutic activity .

- Limitation vs. Corticosteroids: While corticosteroids provide comprehensive inflammation control, AZD3778’s selective action may benefit patients requiring targeted eosinophil modulation without immunosuppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.